3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxybenzaldehyde and 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethylamine, followed by acylation with propanoyl chloride under basic conditions . The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aromatic and heterocyclic structures may allow the compound to interact with DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide: Similar structure with a hydroxyl group instead of a methoxy group.
3-(4-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide: Contains a chlorine atom on the aromatic ring.
3-(4-nitrophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide: Features a nitro group on the aromatic ring.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide lies in its methoxy group, which can influence the compound’s electronic properties and reactivity. This makes it a valuable scaffold for the development of new pharmaceuticals and materials with tailored properties .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-17-8-5-16(6-9-17)7-10-19(25)22-12-14-24-15-13-23-20(24)18-4-2-3-11-21-18/h2-6,8-9,11,13,15H,7,10,12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWFNBRBWIBNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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